molecular formula C13H11FN2O2 B5663052 2-(4-FLUOROPHENYL)-1-HYDROXY-6,7-DIHYDRO-5H-1,3-BENZODIAZOL-4-ONE

2-(4-FLUOROPHENYL)-1-HYDROXY-6,7-DIHYDRO-5H-1,3-BENZODIAZOL-4-ONE

Cat. No.: B5663052
M. Wt: 246.24 g/mol
InChI Key: MCFLFEAFWPYCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the fluorophenyl group in this compound enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and a suitable benzodiazole precursor.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper salts.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may involve the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one
  • 2-(4-Bromophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one
  • 2-(4-Methylphenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one

Uniqueness

2-(4-Fluorophenyl)-1-hydroxy-6,7-dihydro-5H-1,3-benzodiazol-4-one is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-9-6-4-8(5-7-9)13-15-12-10(16(13)18)2-1-3-11(12)17/h4-7,18H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFLFEAFWPYCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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